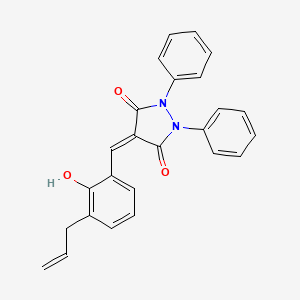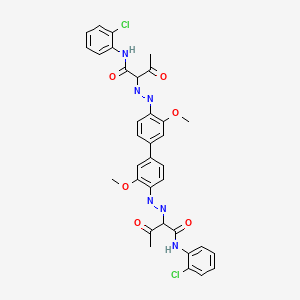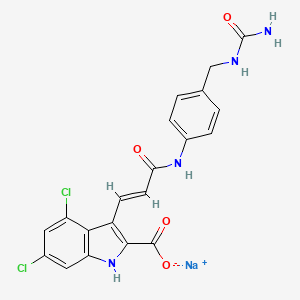
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is a complex organic compound with a unique structure. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid: A simpler compound with similar core structure but lacking the additional functional groups.
2-Carboxyindole: Another indole derivative with a carboxyl group at the 2-position.
2-Indolylformic acid: Similar to 1H-Indole-2-carboxylic acid but with a formic acid group.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
182314-66-5 |
|---|---|
Molecular Formula |
C20H15Cl2N4NaO4 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
sodium;3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H16Cl2N4O4.Na/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30;/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30);/q;+1/p-1/b6-5+; |
InChI Key |
IMIMNQPCIGMPFI-IPZCTEOASA-M |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



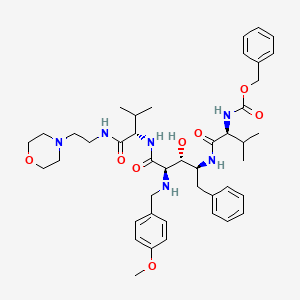
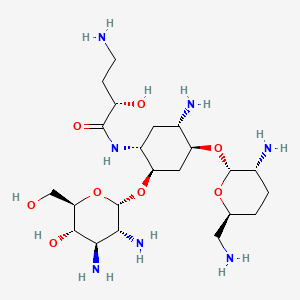
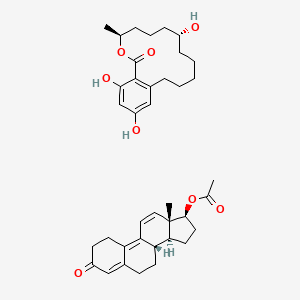
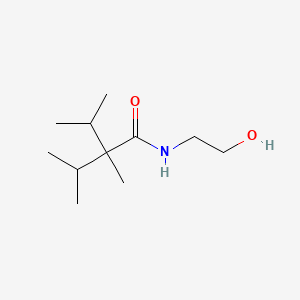



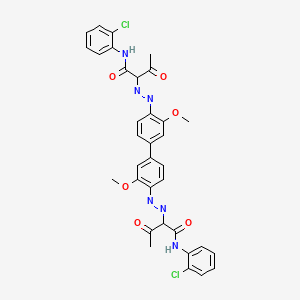

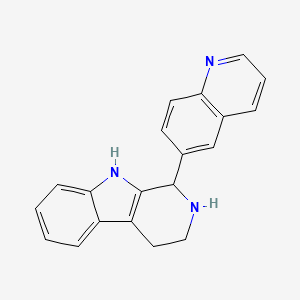
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
